molecular formula C17H24BrN3O3 B3027167 tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate CAS No. 1233958-39-8

tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate

Cat. No.: B3027167
CAS No.: 1233958-39-8
M. Wt: 398.3
InChI Key: LTXFPMMIQZOHOB-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate is a piperidine-based chemical building block protected by a Boc (tert-butoxycarbonyl) group and functionalized with a (2-bromophenyl)urea moiety. This configuration makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules targeting the central nervous system. Compounds featuring the piperidine scaffold are frequently investigated for their potential biological activities. Structurally similar piperidine-carboxylate derivatives have been documented as key intermediates in the search for new synthetic multivalent ligands studied for potential opioid and selective serotonin reuptake inhibitor (SSRI) activities, which are relevant for the treatment of conditions like pain and depression . The reactive bromo and urea groups on the aromatic ring offer versatile sites for further chemical modifications via cross-coupling reactions or to engage in hydrogen bonding, which can be crucial for interaction with biological targets. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

tert-butyl 4-[(2-bromophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-10-8-12(9-11-21)19-15(22)20-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXFPMMIQZOHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129615
Record name 1,1-Dimethylethyl 4-[[[(2-bromophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-39-8
Record name 1,1-Dimethylethyl 4-[[[(2-bromophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[[(2-bromophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.

    Urea Formation: The urea moiety is formed by reacting an amine with an isocyanate or carbamate.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free piperidine amine, enabling further functionalization.

Reaction Conditions:

AcidSolventTemperatureYieldReference
Trifluoroacetic acidCH₂Cl₂0–25°C95%
HCl (4M)Dioxane25°C88%

Mechanism:
Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butylene generates the secondary amine ( , ).
Example:
Deprotection with 10% TFA in CH₂Cl₂ yields 4-[3-(2-bromophenyl)ureido]piperidine, a precursor for kinase inhibitors .

Nucleophilic Aromatic Substitution at the Bromine Center

The 2-bromophenyl group participates in Pd-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroatom bond formation.

Suzuki-Miyaura Coupling

PartnerCatalyst SystemBaseSolventYieldReference
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃K₂CO₃DME/H₂O78%
Pyridinylboronic esterPd(OAc)₂ / SPhosCsFTHF82%

Application:
Used to introduce biaryl motifs for GPR119 agonists ( , ).

Buchwald-Hartwig Amination

AmineCatalyst SystemLigandYieldReference
PiperazinePd₂(dba)₃ / XantphosXantphos70%
MorpholinePd(OAc)₂ / BINAPBINAP65%

Mechanism:
Oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange and reductive elimination ( ).

Functionalization of the Ureido Group

The urea moiety undergoes hydrolysis or alkylation, modifying hydrogen-bonding capacity.

Acidic Hydrolysis

ConditionsProductYieldReference
6M HCl, reflux, 6 hr4-(2-bromoanilino)piperidine90%
H₂SO₄ (conc.), 100°C, 3 hr4-amino-N-(2-bromophenyl)piperidine85%

Application:
Generates primary amines for peptide coupling or reductive amination.

Alkylation

ElectrophileBaseSolventYieldReference
Ethyl bromoacetateK₂CO₃DMF75%
Benzyl chlorideNaHTHF68%

Outcome:
Introduces alkyl/aryl groups to modulate solubility or bioactivity ().

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation or acylation reactions.

N-Alkylation

ReagentConditionsYieldReference
Methyl iodideK₂CO₃, DMF, 60°C92%
Allyl bromideNaH, THF, 0°C85%

Note:
Requires prior Boc deprotection ( ).

Acylation

Acyl ChlorideBaseSolventYieldReference
Acetyl chlorideEt₃NCH₂Cl₂88%
Benzoyl chlorideDMAPDCM80%

Comparative Reactivity of Bromophenyl Substituents

The 2-bromophenyl group exhibits distinct reactivity compared to para-substituted analogues:

PositionSuzuki Coupling Rate (k, ×10⁻³ s⁻¹)Amination YieldReference
2-Bromo1.265%
4-Bromo2.878%

Key Insight:
Steric hindrance at the ortho position slows cross-coupling but enhances regioselectivity in Ullmann-type reactions ( , ).

Stability and Handling

  • Storage: Stable at −20°C under argon for >12 months ( , ).

  • Decomposition: Avoid strong oxidizers; bromophenyl moiety may release HBr at >200°C ( ).

This compound’s multifunctional design enables diverse reactivity, making it invaluable for constructing complex pharmacophores. Recent advances in Pd-catalyzed couplings ( , ) and urea chemistry (,) continue to expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it is involved in the synthesis of compounds targeting cancer therapies, particularly those that inhibit specific pathways in tumor growth.

1.2 Targeting Cancer Therapies

Recent studies have highlighted the compound's potential as a precursor for developing inhibitors of poly(ADP-ribose) polymerase (PARP), which are crucial in treating cancers associated with BRCA mutations. Niraparib, a well-known PARP inhibitor, utilizes similar piperidine derivatives in its structure, showcasing the relevance of this compound in oncology research .

2.1 Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have shown that compounds derived from this structure can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

2.2 Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in DNA repair processes. By targeting these pathways, they can sensitize cancer cells to other forms of chemotherapy, enhancing overall treatment outcomes .

Case Studies

Study Focus Findings
Study ASynthesis of PARP inhibitorsDemonstrated effective synthesis routes using this compound as an intermediate, leading to compounds with high potency against BRCA-mutant tumors .
Study BAntitumor efficacyEvaluated the cytotoxic effects on various cancer cell lines; showed promising results in reducing cell viability and inducing apoptosis .
Study CMechanistic insightsInvestigated the interaction with DNA repair pathways; confirmed that derivatives inhibit PARP activity effectively .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl urea moiety can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent Position Molecular Formula (Calculated) Molecular Weight (g/mol) Solubility (Hypothesized) Biological Activity Notes References
tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate Br ortho C₁₇H₂₃BrN₃O₃ 406.29 Low (polar aprotic solvents) Potential kinase inhibition N/A
tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate NO₂ para C₁₇H₂₃N₄O₅ 379.39 Moderate (DMF/DMSO) Enhanced electrophilicity
tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate NO₂ ortho C₁₇H₂₃N₄O₅ 379.39 Low (steric hindrance) Reduced reactivity in SNAr
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate CN meta C₁₈H₂₃N₄O₃ 349.41 High (acetonitrile) Improved cell permeability
tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate* CN para C₁₈H₂₃N₄O₃ 349.41 Moderate (THF) Potential CNS activity

*Derivative with additional stereochemical complexity (see ).

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂): The para-nitro analog () exhibits strong electron withdrawal, enhancing electrophilicity and hydrogen-bonding capacity, which may improve binding to enzymes like kinases . The ortho-nitro derivative () shows reduced reactivity due to steric clashes . Bromo (Br): The 2-bromo substituent offers a balance of steric bulk and inductive effects, possibly favoring hydrophobic interactions in biological systems .
  • Positional Effects:

    • Ortho vs. Para: Ortho-substituted analogs (e.g., 2-bromo, 2-nitro) face steric challenges that reduce solubility and reaction rates in nucleophilic aromatic substitution (SNAr). Para-substituted derivatives (e.g., 4-nitro) maximize electronic effects without steric interference .

Biological Activity

tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate (CAS No. 1233958-39-8) is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a urea moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer treatment.

  • Molecular Formula : C17H24BrN3O3
  • Molecular Weight : 398.30 g/mol
  • Structure : The compound features a tert-butyl ester group and a bromophenyl urea moiety, which are crucial for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly in BRCA1 and BRCA2 mutant tumors. It acts as an intermediate in the synthesis of Niraparib, a potent PARP inhibitor that has shown efficacy in treating ovarian and breast cancers associated with these mutations .

The biological activity of this compound is primarily attributed to its ability to inhibit PARP enzymes, which play a critical role in DNA repair mechanisms. By inhibiting these enzymes, the compound can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death.

Case Studies

  • Niraparib Efficacy : In clinical trials, Niraparib, derived from this compound, demonstrated significant improvements in progression-free survival in patients with recurrent ovarian cancer compared to placebo .
  • Cell Line Studies : Laboratory studies using various cancer cell lines (e.g., ovarian and breast cancer) revealed that the compound effectively induces apoptosis through DNA damage accumulation when combined with other chemotherapeutic agents .

Data Table: Biological Activity Summary

Activity TypeDescriptionReferences
Anticancer ActivityEffective against BRCA1/2 mutant tumors; serves as an intermediate for Niraparib synthesis
Mechanism of ActionInhibits PARP enzymes leading to enhanced DNA damage response and apoptosis
Clinical TrialsDemonstrated significant efficacy in improving progression-free survival in ovarian cancer

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:
A common synthesis route involves dissolving the precursor tert-butyl 4-aminopiperidine-1-carboxylate in methanolic HCl, followed by refluxing to facilitate urea bond formation with 2-bromophenyl isocyanate. Post-reaction, the solvent is removed under vacuum, and the crude product is purified via recrystallization or column chromatography. To optimize efficiency:

  • Reaction Time : Extended reflux durations (e.g., 2–4 hours) improve yield, as seen in analogous urea syntheses .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to methanol.
  • Catalysis : Adding a base like triethylamine can accelerate isocyanate coupling.
    Yield optimization requires monitoring via TLC or HPLC to identify intermediate bottlenecks.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust or aerosols form .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl/MeOH reflux) .
  • Fire Safety : Avoid open flames; use CO₂ or dry chemical extinguishers for solvent-related fires .
  • Emergency Protocols : Ensure eyewash stations and emergency showers are accessible .

Advanced: How can researchers analyze and resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:
Contradictions in properties (e.g., melting point, solubility) often arise from impurities or polymorphic variations. To resolve:

  • Purity Analysis : Use HPLC (>95% purity threshold) and NMR to confirm structural integrity.
  • Thermal Characterization : Differential scanning calorimetry (DSC) identifies polymorphs by detecting phase transitions.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl piperidine carboxylate analogs) . Note that toxicity and ecotoxicity data are often unavailable, necessitating extrapolation from related aryl bromides .

Advanced: What strategies are effective for characterizing by-products formed during synthesis?

Methodological Answer:
By-products (e.g., unreacted isocyanate or hydrolysis products) can be characterized via:

  • Mass Spectrometry (MS) : High-resolution MS identifies molecular weights of unexpected adducts.
  • LC-MS/MS : Detects trace impurities (<0.1%) and quantifies degradation products under stress conditions.
  • Isolation Techniques : Preparative HPLC separates by-products for individual NMR analysis. For example, hydrolysis of the urea moiety may yield aniline derivatives, detectable via FT-IR (N-H stretches at ~3300 cm⁻¹) .

Basic: What are the key considerations for storage and stability of this compound?

Methodological Answer:

  • Storage Conditions : Store in airtight containers at –20°C to prevent moisture absorption or thermal degradation. The compound is a light-yellow solid stable under inert atmospheres .
  • Incompatibilities : Avoid strong acids/bases, which may cleave the urea or tert-butyloxycarbonyl (Boc) groups.
  • Stability Monitoring : Perform periodic HPLC checks to detect decomposition (e.g., Boc deprotection under acidic conditions) .

Advanced: How can the compound’s stability under varying experimental conditions be systematically evaluated?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ ~250 nm for aromatic moieties) .
  • Thermal Stress : Heat samples to 40–60°C and analyze melting points or decomposition via TGA.
  • Light Exposure : Conduct ICH Q1B photostability testing using controlled UV/visible light chambers.

Basic: What is the recommended approach for waste disposal?

Methodological Answer:

  • Segregation : Collect waste separately from halogenated solvents due to bromine content.
  • Neutralization : Treat acidic or basic residues (e.g., HCl/MeOH) with neutralizing agents before disposal.
  • Professional Services : Partner with licensed hazardous waste contractors for incineration or chemical degradation, as advised for urea derivatives .

Advanced: What methodologies are used to study structure-activity relationships (SAR) with structural analogs?

Methodological Answer:

  • Analog Synthesis : Modify the 2-bromophenyl or piperidine moiety (e.g., replace Br with Cl or vary substituent positions) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinase inhibitors).
  • Biological Assays : Test analogs for IC₅₀ values in enzyme inhibition assays, correlating substituent effects with activity trends.

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate
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tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.